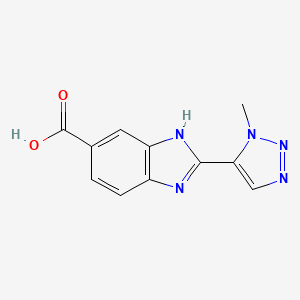

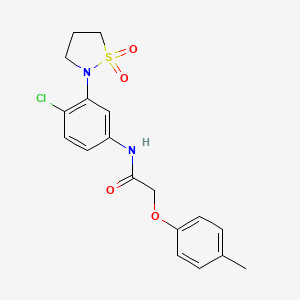

2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid” is a compound that contains a triazole ring, which is a five-membered heterocyclic compound with three nitrogen atoms and two carbon atoms . Triazoles are known for their notable therapeutic importance and are linked with various functionalities .

Synthesis Analysis

The synthesis of triazole derivatives often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This process involves the reaction between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources .Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound with three nitrogen atoms and two carbon atoms . The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis

Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . The reaction conditions can be improved by adopting a mixed solvent of acetonitrile and ethanol to broaden the range of reaction substrates .Physical And Chemical Properties Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Triazole derivatives have been investigated for their antibacterial potential. Their ability to bind with enzymes and receptors in biological systems makes them promising candidates. Researchers have synthesized triazole-containing drugs, such as fluconazole and voriconazole , which exhibit antifungal properties. Additionally, hybrid compounds combining triazole moieties with other pharmacophores have shown expanded antimicrobial activity .

Antifungal Properties

Triazoles play a crucial role in antifungal drug development. Compounds like itraconazole , ravuconazole , and fluconazole contain the triazole nucleus and effectively combat fungal infections. Their mechanism involves inhibiting fungal cytochrome P450 enzymes, essential for ergosterol biosynthesis .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. Researchers have synthesized novel compounds with triazole moieties, aiming to inhibit tumor growth. These compounds may act through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis .

Antioxidant Activity

Triazole derivatives have demonstrated antioxidant potential. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable in preventing age-related diseases and oxidative stress-related conditions .

Antiviral Applications

Triazoles have been investigated for their antiviral activity. Researchers have designed triazole analogues to target viral enzymes and receptors. These compounds may inhibit viral replication and reduce the severity of infections .

Anti-Inflammatory and Analgesic Effects

Triazole-containing compounds have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways and alleviate pain makes them interesting candidates for drug development .

Wirkmechanismus

Mode of Action

It contains a triazole moiety, which is known to interact with a variety of enzymes and receptors in the biological system . Triazoles can act as hydrogen bond acceptors and donors, offering various types of binding to the target enzyme .

Biochemical Pathways

Triazole derivatives have been associated with a broad range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Triazole derivatives have been associated with a broad range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

Eigenschaften

IUPAC Name |

2-(3-methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2/c1-16-9(5-12-15-16)10-13-7-3-2-6(11(17)18)4-8(7)14-10/h2-5H,1H3,(H,13,14)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNIKJYSJQROSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2900386.png)

![2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2900388.png)

![4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2900390.png)

![[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B2900403.png)

![N-[[3-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2900404.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2900405.png)